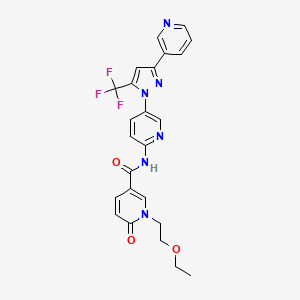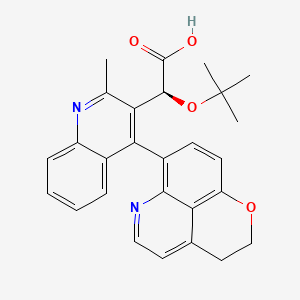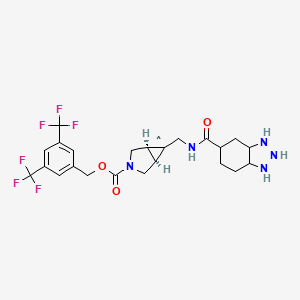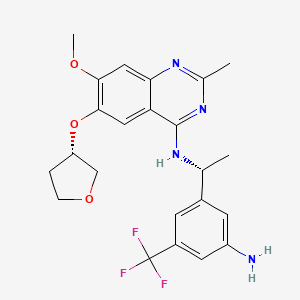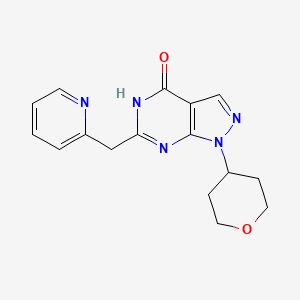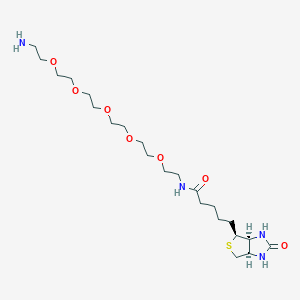
Biotin-PEG5-Amine
Overview
Description
Biotin-PEG5-Amine: is a compound that combines biotin, a vitamin known for its strong binding affinity to avidin and streptavidin, with a polyethylene glycol (PEG) spacer and an amine group. This compound is widely used in biochemical and pharmaceutical research due to its ability to enhance the solubility and stability of biotinylated molecules .
Mechanism of Action
Target of Action
Biotin-PEG5-Amine is a biotin-labeled, PEG-based PROTAC linker . The primary targets of this compound are the proteins that interact with biotin and the E3 ubiquitin ligase . The E3 ubiquitin ligase is a part of the ubiquitin-proteasome system, which is responsible for protein degradation within the cell .
Mode of Action
This compound, as a PROTAC linker, contains two different ligands connected by a linker . One ligand is for an E3 ubiquitin ligase and the other is for the target protein . This compound exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Biochemical Pathways
Biotin, a component of this compound, is necessary for the proper functioning of enzymes that transport carboxyl units and fix carbon dioxide . It is required for various metabolic functions, including gluconeogenesis, lipogenesis, fatty acid biosynthesis, propionate metabolism, and catabolism of branched-chain amino acids .
Pharmacokinetics
As a protac linker, it is designed to enhance the cellular uptake, and thus the bioavailability, of the attached drug molecule .
Result of Action
The result of this compound’s action is the selective degradation of target proteins . This can lead to changes in cellular processes and pathways, depending on the specific proteins targeted.
Action Environment
The action of this compound, like all PROTACs, occurs intracellularly . Environmental factors such as temperature, pH, and the presence of other molecules can influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Biotin-PEG5-Amine is a biotin-labeled, PEG-based PROTAC linker . It can be used in the synthesis of PROTACs , which are molecules designed to degrade specific proteins within cells . The biotin part of this compound has a strong binding affinity with avidin, a protein found in egg whites, and streptavidin, a protein derived from a bacterium . The PEG part of the compound increases the hydrophilicity of the molecules, making them more soluble in water .
Cellular Effects
This compound has been shown to have effects on various types of cells. For instance, it has been used for the biotinylation reaction of polymeric worm micelles for easy targeting and drug transfer to cells . This suggests that this compound can influence cell function by facilitating the delivery of drugs or other substances to cells.
Molecular Mechanism
The molecular mechanism of this compound involves its role as a PROTAC linker . PROTACs work by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein . This compound, as a part of the PROTAC molecule, plays a crucial role in this process.
Temporal Effects in Laboratory Settings
The PEG part of the compound is known to increase the stability of the molecules it is attached to . This suggests that this compound could have long-term effects on cellular function in in vitro or in vivo studies.
Dosage Effects in Animal Models
There is currently limited information available on the dosage effects of this compound in animal models
Metabolic Pathways
Biotin, one component of the compound, is known to act as a coenzyme in the metabolism of fatty acids, amino acids, and carbohydrates .
Transport and Distribution
The biotin component of the compound is known to have a high binding affinity with avidin and streptavidin , suggesting that these proteins could potentially play a role in the transport and distribution of this compound.
Subcellular Localization
Given its role in the synthesis of PROTACs , it is likely that this compound is found in the cytoplasm where protein degradation processes occur.
Preparation Methods
Synthetic Routes and Reaction Conditions: Biotin-PEG5-Amine is synthesized through a series of chemical reactions that involve the conjugation of biotin with a PEG spacer and an amine group. The process typically starts with the activation of biotin using a coupling reagent such as N-hydroxysuccinimide (NHS). The activated biotin is then reacted with a PEG derivative that contains an amine group, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and purification systems. The process includes the precise control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. The final product is purified using techniques like chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: Biotin-PEG5-Amine undergoes various chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions with electrophiles.
Conjugation Reactions: The biotin moiety can form strong non-covalent bonds with avidin or streptavidin, which are commonly used in biochemical assays.
Common Reagents and Conditions:
N-Hydroxysuccinimide (NHS): Used for activating biotin.
Carbodiimides: Used for coupling reactions.
Aqueous Buffers: Maintain the pH during reactions.
Major Products Formed:
Biotinylated Proteins: Formed when this compound reacts with proteins containing carboxyl groups.
Biotinylated Micelles: Used for targeted drug delivery.
Scientific Research Applications
Chemistry: Biotin-PEG5-Amine is used in the synthesis of biotinylated compounds, which are essential for various biochemical assays and affinity purification techniques .
Biology: In biological research, this compound is used for labeling proteins, nucleic acids, and other biomolecules. This labeling facilitates the detection, isolation, and analysis of these molecules .
Medicine: this compound is employed in the development of drug delivery systems, particularly in the creation of biotinylated nanoparticles and micelles for targeted drug delivery .
Industry: In industrial applications, this compound is used in the production of diagnostic kits and biosensors. Its strong binding affinity to avidin and streptavidin makes it ideal for use in various detection systems .
Comparison with Similar Compounds
Biotin-PEG3-Amine: Similar structure but with a shorter PEG spacer.
Biotin-PEG10-Amine: Similar structure but with a longer PEG spacer.
Biotin-PEG5-Carboxyl: Contains a carboxyl group instead of an amine group.
Uniqueness: Biotin-PEG5-Amine is unique due to its optimal PEG spacer length, which provides a balance between solubility and stability. The amine group allows for versatile conjugation with various biomolecules, making it highly useful in a wide range of applications .
Properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H42N4O7S/c23-5-7-29-9-11-31-13-15-33-16-14-32-12-10-30-8-6-24-20(27)4-2-1-3-19-21-18(17-34-19)25-22(28)26-21/h18-19,21H,1-17,23H2,(H,24,27)(H2,25,26,28)/t18-,19-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKYZTMBWRTPIJ-ZJOUEHCJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCN)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCN)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42N4O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[(2S,3aR,5R,6R,6aR)-6'-chloro-6-(3-chloro-2-fluorophenyl)-4-(cyclopropylmethyl)-2'-oxospiro[1,2,3,3a,6,6a-hexahydropyrrolo[3,2-b]pyrrole-5,3'-1H-indole]-2-yl]benzoic acid](/img/structure/B606065.png)
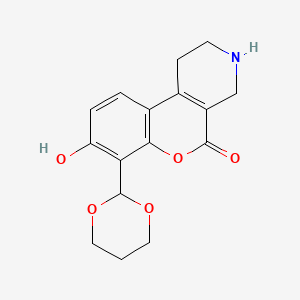

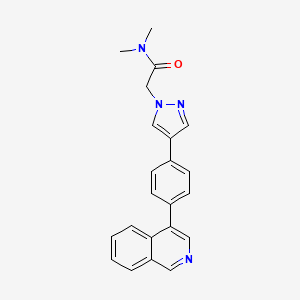
![4-[(E)-2-(aminomethyl)-3-fluoroprop-2-enoxy]-N-tert-butylbenzamide;hydrochloride](/img/structure/B606074.png)
